molecular formula C21H22ClF3N2O3S B11335528 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335528
M. Wt: 474.9 g/mol
InChI Key: UZSWQNXZTVDYRD-UHFFFAOYSA-N
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Description

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a piperidine ring, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the piperidine ring and sulfonyl group distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H22ClF3N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClF3N2O3S/c1-14-4-2-3-5-16(14)13-31(29,30)27-10-8-15(9-11-27)20(28)26-19-7-6-17(22)12-18(19)21(23,24)25/h2-7,12,15H,8-11,13H2,1H3,(H,26,28)

InChI Key

UZSWQNXZTVDYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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